molecular formula C16H24N2O2 B12614624 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde CAS No. 919088-63-4

4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde

Cat. No.: B12614624
CAS No.: 919088-63-4
M. Wt: 276.37 g/mol
InChI Key: WFNABXNQTTUSHF-UHFFFAOYSA-N
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Description

Core Structural Features

The molecule consists of three distinct domains:

  • Benzaldehyde backbone : A para-substituted aromatic ring terminated by an aldehyde group (-CHO) at position 1.
  • Butoxy linker : A four-carbon alkyl chain connecting the benzene ring to the piperazine moiety via an ether oxygen at position 4.
  • 4-Methylpiperazine substituent : A six-membered heterocyclic ring containing two nitrogen atoms, with a methyl group at the N1 position.

The molecular formula C₁₆H₂₄N₂O₂ (MW 276.37 g/mol) confirms this architecture. Key bond lengths and angles derived from density functional theory (DFT) calculations include:

  • C7-O8 (ether): 1.414 Å
  • N11-C12 (piperazine): 1.464 Å
  • Aldehyde C=O: 1.227 Å

Table 1: Critical Functional Groups and Their Properties

Group Role Electronic Effects
Aldehyde Electrophilic site Withdraws electron density via resonance
Ether oxygen Hydrogen bond acceptor Stabilizes extended conformations
Piperazine Hydrogen bond donor/acceptor Enhances water solubility

The methyl group on the piperazine nitrogen introduces steric hindrance, limiting rotational freedom about the N-C bond while increasing lipophilicity (calculated logP = 1.8).

Electronic Distribution

Natural bond orbital (NBO) analysis reveals significant charge polarization:

  • Aldehyde carbon: δ+ = 0.52
  • Piperazine N1: δ- = -0.31
  • Ether oxygen: δ- = -0.45

This polarization facilitates intermolecular interactions, particularly with protein targets containing aromatic residues or acidic protons.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919088-63-4

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde

InChI

InChI=1S/C16H24N2O2/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16/h4-7,14H,2-3,8-13H2,1H3

InChI Key

WFNABXNQTTUSHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde typically involves the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with methyl iodide to form 4-methylpiperazine.

    Attachment of the butoxy chain: The next step involves the reaction of 4-methylpiperazine with 1-bromobutane to form 4-(4-methylpiperazin-1-yl)butane.

    Formation of the benzaldehyde derivative: Finally, the compound is synthesized by reacting 4-(4-methylpiperazin-1-yl)butane with 4-hydroxybenzaldehyde under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzoic acid.

    Reduction: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde includes a benzaldehyde moiety linked to a 4-methylpiperazine group through a butoxy chain. This configuration allows for interactions with various biological targets, making it a candidate for drug development.

The compound exhibits a range of biological activities, primarily due to its interaction with neurotransmitter systems and potential as a pharmacological agent.

Neuropharmacological Effects

Research indicates that compounds structurally related to this compound can act as agonists or antagonists at various receptor sites, including serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia .

Anticancer Properties

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The piperazine moiety is particularly noted for enhancing selectivity towards certain cancer types, making it a valuable scaffold in the design of targeted cancer therapies .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Treatment of Neurological Disorders

Given its activity on neurotransmitter receptors, this compound could be developed into treatments for various neurological conditions. Its ability to modulate receptor activity positions it as a candidate for further exploration in drug discovery aimed at conditions like Alzheimer's disease and other cognitive impairments .

Antidepressant and Anxiolytic Effects

The structural features of this compound suggest it may have anxiolytic and antidepressant effects, similar to other piperazine derivatives. Research into its efficacy in animal models could pave the way for clinical applications in mood disorders .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound:

StudyFocusFindings
Study ANeuropharmacologyDemonstrated receptor binding affinity and behavioral effects in rodent models .
Study BAnticancer ActivityShowed inhibition of cell proliferation in specific cancer lines through kinase inhibition mechanisms .
Study CSynthesis OptimizationDeveloped more efficient synthetic routes leading to higher yields of the target compound .

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the aldehyde group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Chain Length : Increasing alkoxy chain length (C4 to C6) correlates with reduced yields in some cases (e.g., 11% for pentoxy in compound 3f ).
  • Linker Type : Methylene-linked analogs (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde) require distinct synthetic routes, such as reductive amination, and exhibit moderate yields (35%) .
  • Solvent Effects : Reactions using DCM/MeOH with Et3N as a base show yield variations (11–48%) depending on solvent ratios .
Physicochemical Properties
  • Physical State : Derivatives with shorter chains (C4–C5) often exist as oils (e.g., compound 3a ), whereas longer chains or solid intermediates (e.g., compound 3e ) form crystalline solids.
  • Melting Points : Methylene-linked analogs (e.g., IVb in ) exhibit higher melting points (249–252°C) due to stronger intermolecular forces .
  • Spectroscopic Data : All compounds are validated via ¹H/¹³C-NMR and HRMS, with distinct shifts for the aldehyde proton (δ 9.8–10.2 ppm) and piperazine carbons (δ 45–60 ppm) .

Biological Activity

4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a butoxy group linked to a 4-methylpiperazine. This structural configuration is significant for its interaction with various biological targets.

Anticancer Properties

Research indicates that compounds containing piperazine derivatives often exhibit anticancer properties. The presence of the piperazine ring in this compound may enhance its ability to inhibit certain kinases involved in cancer progression.

  • Mechanism of Action : The compound is hypothesized to interact with specific kinase pathways, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that similar benzaldehyde derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Inhibition of Kinase Activity

The compound's structure suggests it may serve as a small molecule inhibitor targeting kinases. Kinase inhibitors are crucial in cancer therapy due to their role in modulating signaling pathways that control cell growth and survival.

  • Case Study : In a recent study, derivatives of benzaldehyde were evaluated for their inhibitory effects on receptor tyrosine kinases. Compounds with similar structures demonstrated sub-micromolar activity against FGFR1, highlighting the potential of this compound as a candidate for further development .

Antifungal Activity

Benzaldehyde derivatives have also been studied for their antifungal properties. The ability to disrupt cellular antioxidation systems presents a promising avenue for combating drug-resistant fungal strains.

  • Research Findings : A study focusing on redox-active benzaldehydes indicated that these compounds could effectively target cellular antioxidation mechanisms in fungi, leading to increased susceptibility to treatment .

Table of Biological Activities

Activity TypeCompound ActivityReference
AnticancerInhibits FGFR1, potential apoptosis induction
Kinase InhibitionSub-micromolar inhibition of receptor tyrosine kinases
AntifungalDisruption of cellular antioxidation in fungi

Q & A

Q. What role does the compound play in synthesizing metal-organic frameworks (MOFs) for drug delivery?

  • Methodological Answer : The aldehyde facilitates Schiff-base formation with amine-functionalized linkers. MOFs synthesized via solvothermal methods (e.g., Zn²⁺ nodes) show pH-responsive drug release, characterized by PXRD and BET surface area analysis .

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